7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family, characterized by its unique structure that incorporates both bromine and chlorine substituents. This compound has the molecular formula and a molecular weight of approximately 260.5 g/mol. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including potential anti-cancer properties.
The compound is synthesized through various organic reactions, with its structure contributing to its reactivity and biological activity. Research indicates that 7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione exhibits notable biological activities, including potential inhibition of specific cancer cell lines and antimicrobial properties.
7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione is classified as a heterocyclic compound due to its cyclic structure containing nitrogen atoms. It is part of the broader category of indole derivatives, which are known for their pharmacological significance.
The synthesis of 7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione typically involves multi-step organic reactions:
The reaction conditions must be carefully controlled to ensure high yields and selectivity for the desired product. The use of appropriate solvents and temperatures can significantly influence the efficiency of each step.
The molecular structure of 7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione features a dihydroindole framework with bromine and chlorine substituents. The presence of these halogens enhances its chemical reactivity.
Key structural data includes:
7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets such as enzymes or receptors:
7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione is typically characterized by:
Key chemical properties include:
Relevant analyses often focus on its stability under various conditions and interactions with other compounds.
7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione has several applications in scientific research:
The sequential halogenation of the indole-2,3-dione scaffold is critical for introducing bromine and chlorine at the C7 and C4 positions, respectively. Electrophilic bromination at the para-position relative to the electron-withdrawing dione moiety requires carefully controlled conditions to avoid polybromination. Optimal results employ molecular bromine (Br₂) in acetic acid at 0–5°C, achieving 85% regioselectivity for 7-bromination due to the directing effect of the carbonyl groups [1]. Subsequent chlorination at C4 necessitates electrophilic chlorine sources (e.g., sulfuryl chloride or N-chlorosuccinimide) in DMF at 80°C, leveraging the diminished electron density at C4 after bromination. This tandem approach yields 7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione (CAS 1504608-66-5) with ≥95% purity and 78% overall yield [8].
Table 1: Halogenation Optimization Parameters
Step | Reagent | Solvent | Temp (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
Bromination (C7) | Br₂ (1.05 eq) | Acetic acid | 0–5 | 92 | >98% C7 |
Chlorination (C4) | SO₂Cl₂ (1.1 eq) | DMF | 80 | 85 | >95% C4 |
Crystallization efficiency directly impacts the purity and recovery of 7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione (MW 260.47 g/mol). Binary solvent systems resolve the compound’s low solubility in non-polar solvents and decomposition in highly polar media. Ethanol-water (7:3 v/v) achieves 94% recovery with 99.5% purity, facilitated by hydrogen-bond-mediated lattice stabilization [9]. Alternatively, dimethyl sulfoxide (DMSO)-water gradients enable slow crystallization at 4°C, yielding needle-like crystals suitable for X-ray diffraction [1]. For large-scale processes (>100 g), toluene/ethyl acetate (9:1) reduces residual DMSO to <50 ppm, meeting pharmaceutical intermediate standards [9].
Table 2: Solvent Systems for Crystallization
Solvent System | Ratio (v/v) | Purity (%) | Recovery (%) | Crystal Morphology |
---|---|---|---|---|
Ethanol-water | 7:3 | 99.5 | 94 | Platelets |
DMSO-water | 1:1 → 1:4 | 98.7 | 89 | Needles |
Toluene-ethyl acetate | 9:1 | 99.2 | 91 | Prisms |
The C7 bromine of 7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione serves as an anchor for Pd-catalyzed cross-couplings, enabling access to advanced intermediates. Key reactions include:
Table 3: Cross-Coupling Derivatives and Conditions
Reaction Type | Catalyst System | Coupling Partner | Yield (%) | Application |
---|---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 91 | Biaryl drug motifs |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Piperidine | 85 | Aminated inhibitors |
Sonogashira | PdCl₂(PPh₃)₂/CuI | Phenylacetylene | 78 | Kinase scaffolds |
Solid-phase synthesis (SPS) and solution-phase synthesis diverge significantly in manufacturing 7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione derivatives. SPS utilizes Wang resin-bound isatin precursors, enabling rapid N-alkylation via Mitsunobu reactions (PPh₃/DIAD) with a 15-minute reaction time. After cleavage with TFA/DCM, N-alkylated products (e.g., N-benzyl derivatives) are obtained in 93% purity and 76% yield, ideal for high-throughput screening [7]. Conversely, solution-phase N-alkylation requires phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic toluene/KOH systems, yielding 82% at 60°C but requiring chromatographic purification [10]. Though SPS reduces purification needs, solution-phase remains preferable for gram-scale production due to lower resin costs and higher throughput (50 g/batch vs. 5 g/batch for SPS) [7] [10].
Table 4: Synthesis Method Comparison
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Throughput | 0.1–5 g/batch | 50–100 g/batch |
Typical Yield | 70–76% | 78–85% |
Purity (HPLC) | 90–93% | 95–98% |
Purification | Resin cleavage/TFA | Column chromatography |
Scalability Cost | $85/g (resin-intensive) | $22/g (solvent-intensive) |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4